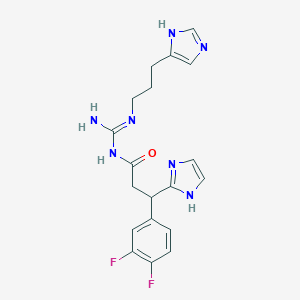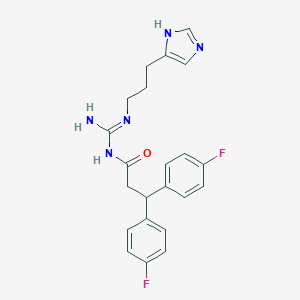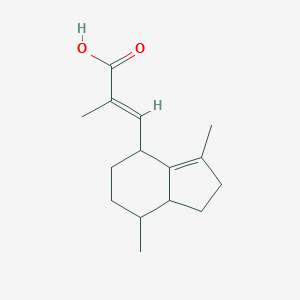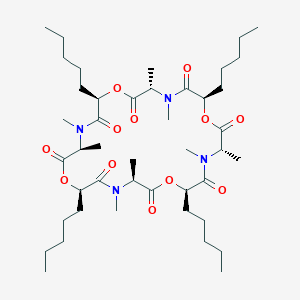![molecular formula C19H20N4O4S2 B545997 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPA1-IN-3 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.
Applications De Recherche Scientifique
Radiotracer Development
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide derivatives have been explored for their potential as radiotracers. In a study by Hamill et al. (1996), derivatives of this compound, namely [11C]L-159,884 and [11C]L-162,574, were prepared for use as ligands for the AT1 receptor. These derivatives exhibited potential for angiotensin II receptor imaging due to their selectivity and potency (Hamill et al., 1996).
Photodynamic Therapy Applications
In the realm of photodynamic therapy, especially for cancer treatment, derivatives of this chemical structure have shown promise. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with derivatives including N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Anticonvulsant Research
Compounds within this chemical class have also been studied for their potential as anticonvulsants. Sych et al. (2018) synthesized a derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated promising anticonvulsive activity, indicating potential for further preclinical studies in this area (Sych et al., 2018).
Antimicrobial and Antifungal Research
Compounds related to N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide have been investigated for antimicrobial and antifungal activities. A study by Vinusha et al. (2015) synthesized thiadiazole derivatives that showed moderate activity against bacteria and fungi, highlighting the potential of these compounds in antimicrobial research (Vinusha et al., 2015).
Glutaminase Inhibitor Research
Derivatives of this compound have also been studied as glutaminase inhibitors, which are relevant in cancer research. Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, revealing their potential as kidney-type glutaminase inhibitors, with implications for cancer treatment (Shukla et al., 2012).
Propriétés
Nom du produit |
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
|---|---|
Formule moléculaire |
C19H20N4O4S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H20N4O4S2/c1-4-23(15-9-5-7-13(2)11-15)29(25,26)19-22-21-18(28-19)20-17(24)14-8-6-10-16(12-14)27-3/h5-12H,4H2,1-3H3,(H,20,21,24) |
Clé InChI |
RQHHGOZCSMFQFW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TRPA1 IN-3; TRPA1-IN 3; TRPA1-IN-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)

![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)



![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B547773.png)
![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)

![(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester](/img/structure/B547838.png)